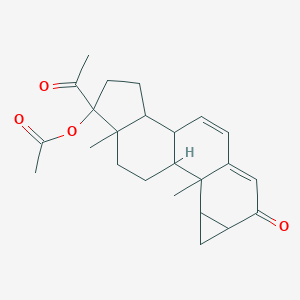
达利菲那辛氢溴酸盐
描述
Synthesis Analysis
During the large-scale synthesis of darifenacin hydrobromide, four potent impurities were observed: darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether . The synthesis and characterization of these four impurities have been described .Molecular Structure Analysis
Darifenacin hydrobromide has a molecular formula of C28H31BrN2O2 and a molecular weight of 507.5 g/mol . The pyrrolidine ring in its structure adopts an envelope conformation . The two phenyl rings make a dihedral angle of 72.5° .Chemical Reactions Analysis
Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . Impurities were identified using liquid chromatography coupled with ion trap mass spectrometry .Physical And Chemical Properties Analysis
Darifenacin hydrobromide has a molecular formula of C28H31BrN2O2 and a molecular weight of 507.5 g/mol . The pyrrolidine ring in its structure adopts an envelope conformation . The two phenyl rings make a dihedral angle of 72.5° .科学研究应用
Darifenacin Hydrobromide: Scientific Research Applications
Transdermal Drug Delivery Systems: Darifenacin hydrobromide, being a BCS Class II drug, suffers from poor bioavailability due to extensive first-pass metabolism. Research has been conducted to develop a nanometric microemulsion-based transdermal gel, which could offer an alternative route of drug delivery for the management of an overactive bladder .
Nanocarrier-Based Gel Development: The application of D-Optimal Mixture Design has been explored in the development of a nanocarrier-based gel for Darifenacin hydrobromide. This approach aims to optimize the formulation for enhanced drug delivery and therapeutic efficacy .
Antimuscarinic Therapy: Darifenacin hydrobromide acts as a selective potent M3 antagonist. It is studied for its potential effectiveness as an antimuscarinic with enhanced tolerability and reduced safety problems caused by the blockade of other non-related muscarinic receptor subtypes .
作用机制
Target of Action
Darifenacin hydrobromide selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .
Mode of Action
Darifenacin hydrobromide works by blocking the M3 muscarinic acetylcholine receptors , which mediate bladder muscle contractions . This block reduces the urgency to urinate . It is unknown if M3 receptor selectivity is clinically advantageous in overactive bladder syndrome treatments .
Biochemical Pathways
The primary biochemical pathway affected by darifenacin hydrobromide is the muscarinic acetylcholine receptor pathway . By blocking the M3 receptors, darifenacin hydrobromide inhibits bladder muscle contractions, thereby reducing the urgency to urinate .
Pharmacokinetics
Darifenacin hydrobromide has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours), but this increases with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively . After oral administration, darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .
Result of Action
The molecular and cellular effects of darifenacin hydrobromide’s action primarily involve the reduction of bladder muscle contractions . This results in a decrease in the urgency to urinate, which is beneficial for the treatment of overactive bladder syndrome .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of darifenacin hydrobromide. For instance, coadministration with ketoconazole, erythromycin, and fluconazole increases darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively . When given with imipramine, darifenacin causes 1.6-fold higher plasma concentrations of the antidepressant and its major metabolite .
安全和危害
Darifenacin hydrobromide should not be used in people with urinary retention . Adverse drug effects such as dry mouth, constipation, and abnormal vision may be mediated through effects on M3 receptors in these organs . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves .
未来方向
属性
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-VQIWEWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046780 | |
| Record name | Darifenacin hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Darifenacin hydrobromide | |
CAS RN |
133099-07-7 | |
| Record name | Darifenacin hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darifenacin hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darifenacin hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DARIFENACIN HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR02EYQ8GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




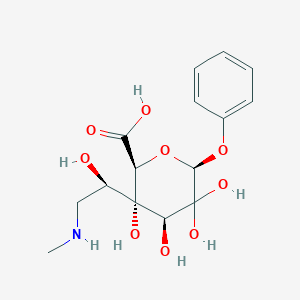

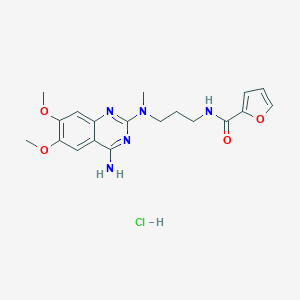


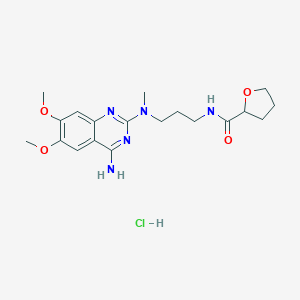
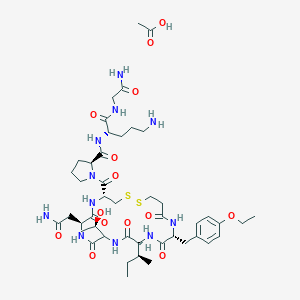
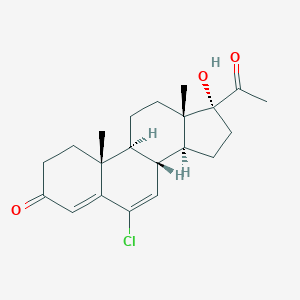
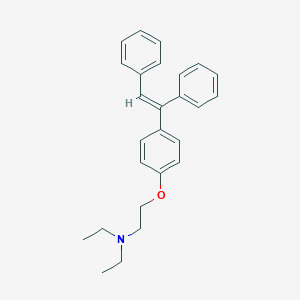


![[(1S,2S,3S,5R,9S,10S,11R,12S,15R,16S)-15-Acetyl-9-chloro-10-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B195058.png)
